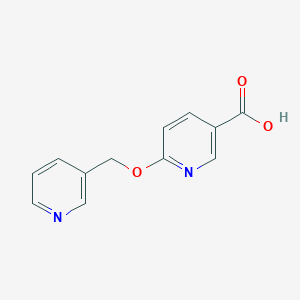

6-(Pyridin-3-ylmethoxy)nicotinic acid

描述

属性

CAS 编号 |

1072855-63-0 |

|---|---|

分子式 |

C12H10N2O3 |

分子量 |

230.22 g/mol |

IUPAC 名称 |

6-(pyridin-3-ylmethoxy)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C12H10N2O3/c15-12(16)10-3-4-11(14-7-10)17-8-9-2-1-5-13-6-9/h1-7H,8H2,(H,15,16) |

InChI 键 |

OKECYZOKEGFVNG-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CN=C1)COC2=NC=C(C=C2)C(=O)O |

产品来源 |

United States |

相似化合物的比较

Structural Comparison with Similar Compounds

Key structural analogs of 6-(Pyridin-3-ylmethoxy)nicotinic acid include:

Key Differences :

- Electronic Effects : Trifluoroethoxy and trifluoromethyl groups enhance electron-withdrawing properties, altering reactivity and binding affinity .

- Biological Interactions : Hydroxy and methoxy groups facilitate hydrogen bonding, while aromatic substituents (e.g., pyridinylmethoxy) may enhance receptor binding through π-stacking .

Physicochemical Properties

- Molecular Formula : C₁₂H₁₀N₂O₃ (calculated for this compound).

- Molecular Weight : ~230 g/mol (estimated).

- Comparison with Analogs :

<sup>*</sup>logP values estimated based on substituent contributions.

Pharmacological Effects and Efficacy

- Lipid Modulation : Nicotinic acid analogs reduce serum phosphorus in dialysis patients and modulate lipid profiles (e.g., +63% HDL, -26% TG) . However, this compound’s bulky substituent may reduce gastrointestinal side effects (e.g., diarrhea) compared to smaller analogs .

- Imaging Applications : Derivatives like 18F-BCPP-EF, which feature pyridin-3-ylmethoxy groups, are used in positron emission tomography (PET) for mitochondrial complex 1 imaging in Parkinson’s disease .

- Metabolic Pathways : Unlike 6-hydroxynicotinic acid, which undergoes oxidative decarboxylation in bacterial metabolism , the pyridin-3-ylmethoxy group may confer resistance to enzymatic degradation.

准备方法

Procedure

-

Precursor Preparation :

-

Coupling Reaction :

Key Data

Nucleophilic Aromatic Substitution (SNAr)

This method leverages the activation of the 6-position of nicotinic acid via electron-withdrawing groups, enabling displacement by pyridin-3-ylmethanol.

Procedure

-

Activation of Nicotinic Acid :

-

Etherification :

Key Data

Metal-Free Coupling Using Potassium tert-Butoxide

A recent advancement avoids transition metals by using a strong base to mediate the coupling, enhancing sustainability.

Procedure

Key Data

Comparative Analysis of Methods

| Method | Yield (%) | Catalyst/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Ullmann Coupling | 72–78 | CuI, K₂CO₃, DMSO | High yield; robust for electron-deficient substrates | Requires transition metal |

| SNAr | 65–70 | K₂CO₃, DMF | No metal catalyst | Requires activated substrate |

| Metal-Free Coupling | 60–65 | KOtBu, DMSO | Environmentally friendly | Long reaction time; moderate yield |

常见问题

Basic: What are the established synthetic routes for 6-(Pyridin-3-ylmethoxy)nicotinic acid?

Methodological Answer:

The synthesis typically involves coupling pyridin-3-ylmethanol with a nicotinic acid derivative. A common strategy is nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling. For example:

- Step 1: Protect the carboxylic acid group of nicotinic acid (e.g., methyl ester formation) to avoid side reactions.

- Step 2: Activate the 6-position of the nicotinic acid derivative with a leaving group (e.g., halogen).

- Step 3: React with pyridin-3-ylmethanol under basic conditions (e.g., K2CO3 in DMF) or via Mitsunobu reaction (using triphenylphosphine and diethyl azodicarboxylate) .

- Step 4: Deprotect the ester group to regenerate the carboxylic acid (e.g., hydrolysis with NaOH).

Key Considerations:

- Monitor reaction progress using TLC or HPLC to detect intermediates.

- Optimize solvent polarity (e.g., DMF for SNAr, THF for Mitsunobu) to enhance yield .

Basic: How is structural characterization of this compound performed?

Methodological Answer:

A combination of spectroscopic and chromatographic techniques is essential:

- NMR Spectroscopy:

- ¹H NMR: Identify aromatic protons (δ 7.0–9.0 ppm) and methoxy protons (δ ~3.8–4.5 ppm). Pyridine and nicotinic acid moieties show distinct splitting patterns .

- ¹³C NMR: Carboxylic acid carbon appears at δ ~170 ppm; pyridine carbons range from δ 120–150 ppm.

- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]+) and fragmentation patterns.

- X-ray Crystallography: Resolve crystal packing and confirm stereochemistry if crystalline .

- HPLC Purity Analysis: Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (0.1% TFA) .

Advanced: How can reaction conditions be optimized for coupling pyridin-3-ylmethanol to nicotinic acid derivatives?

Methodological Answer:

Optimization involves systematic variation of parameters:

- Catalyst Screening: Test palladium catalysts (e.g., Pd(PPh3)4) for cross-coupling or CuI for Ullmann-type reactions.

- Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF) for SNAr efficiency .

- Temperature: Elevated temperatures (80–120°C) often improve reaction rates but may degrade sensitive intermediates.

- Base Selection: Use weak bases (K2CO3) for SNAr or strong bases (NaH) for deprotonation in Mitsunobu reactions.

Data-Driven Example:

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, K2CO3, 80°C | 65 | 95 |

| THF, DEAD, PPh3 | 72 | 98 |

Troubleshooting:

- Low yield? Check for unreacted starting material via LC-MS.

- Side products? Use scavengers (e.g., molecular sieves) to absorb water .

Advanced: What strategies are recommended for improving solubility and formulation in biological assays?

Methodological Answer:

- Solubility Screening: Test in DMSO (stock solution), PBS (pH 7.4), or cell culture media. Use sonication or heating (37°C) to aid dissolution.

- Salt Formation: Convert the carboxylic acid to a sodium or ammonium salt for enhanced aqueous solubility .

- Co-solvents: Use cyclodextrins or surfactants (e.g., Tween-80) to stabilize hydrophobic compounds.

Example Solubility Data:

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | 50 |

| PBS (pH 7.4) | 1.2 |

| Ethanol | 8.5 |

Validation:

Advanced: How can researchers evaluate the biological activity of this compound?

Methodological Answer:

- Enzyme Inhibition Assays:

- Target enzymes (e.g., kinases or carboxylases) using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity).

- IC50 determination via dose-response curves (0.1–100 μM range) .

- Cellular Uptake Studies:

- Use LC-MS to quantify intracellular concentrations in cell lysates.

- Compare with structurally related analogs (e.g., 6-methoxy derivatives) .

- Toxicity Screening:

- MTT assay in HEK293 or HepG2 cells to assess cytotoxicity.

Data Interpretation:

- Correlate structural features (e.g., pyridine substitution) with activity trends.

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation: Use a fume hood for weighing and reactions to avoid inhalation of fine particles.

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- First Aid:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。